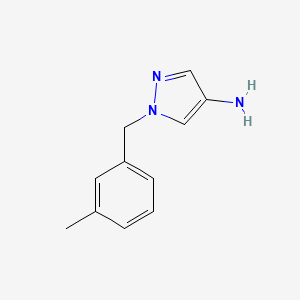

1-(3-methylbenzyl)-1H-pyrazol-4-amine

Vue d'ensemble

Description

1-(3-Methylbenzyl)-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound features a 3-methylbenzyl group attached to the nitrogen atom at the 1-position of the pyrazole ring

Méthodes De Préparation

The synthesis of 1-(3-methylbenzyl)-1H-pyrazol-4-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbenzyl chloride and 4-aminopyrazole.

Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction.

Industrial Production: On an industrial scale, the process may involve optimization of reaction conditions to improve yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

Condensation Reactions

The primary amine group at position 4 of the pyrazole ring facilitates condensation with carbonyl compounds. For example:

-

Schiff Base Formation : Reacts with aldehydes (e.g., terephthalaldehyde) to form imines under mild conditions (methanol, room temperature) . This intermediate can be further reduced to secondary amines using agents like NaBH .

| Reaction Partner | Conditions | Product | Reference |

|---|---|---|---|

| Benzene-1,4-dicarboxaldehyde | Methanol, room temperature | N-(1,4-Phenylenedimethylidyne)bis-pyrazol-4-amine |

Halogenation

Electrophilic halogenation occurs predominantly at the pyrazole ring’s activated positions. Studies on analogous pyrazol-amines suggest:

-

Bromination : N-Bromosuccinimide (NBS) in DMSO introduces bromine at C-3 or C-5, depending on directing effects of substituents .

| Halogen Source | Conditions | Position Halogenated | Product | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | DMSO, room temperature | C-3 or C-5 | 3-/5-Bromo derivative |

Oxidation and Reduction

The amine group and pyrazole ring undergo redox transformations:

-

Oxidation : Strong oxidants (e.g., KMnO) may convert the amine to a nitro group or oxidize the pyrazole ring to carboxylic acid derivatives.

-

Reduction : While the amine itself is stable, intermediates like imines can be reduced to secondary amines .

| Reaction Type | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| Oxidation | KMnO, acidic medium | Pyrazole-4-carboxylic acid | |

| Reduction | NaBH, methanol | Secondary amine (from imine) |

Substitution Reactions

The benzyl group or pyrazole ring undergoes substitutions under specific conditions:

-

Nucleophilic Substitution : The 3-methylbenzyl group reacts with alkyl halides in polar aprotic solvents (e.g., DMF) under basic conditions.

-

Electrophilic Substitution : Directed by the electron-donating amine and benzyl groups, enabling functionalization at C-3 or C-5 .

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Benzyl bromide | NaOH, DMF, 80°C | N-Alkylated derivative | |

| Chlorine gas | FeCl, CHCl | 5-Chloro-pyrazole derivative |

Key Mechanistic Insights

-

Directing Effects : The 3-methylbenzyl group (electron-donating) and amine group influence regioselectivity in electrophilic substitutions, favoring C-3 or C-5 positions .

-

Solvent Role : DMSO acts as both solvent and catalyst in halogenation, enhancing electrophile generation .

Comparative Reactivity Table

| Reaction Type | Reactivity (Scale: Low/Moderate/High) | Position Selectivity |

|---|---|---|

| Halogenation | High | C-3 > C-5 |

| Schiff Base Formation | High | C-4 amine |

| Oxidation | Moderate | Pyrazole ring or amine |

| Substitution | Moderate | Benzyl group or C-3/C-5 |

Applications De Recherche Scientifique

Medicinal Chemistry

Research has identified 1-(3-methylbenzyl)-1H-pyrazol-4-amine as a promising candidate for developing therapeutic agents. Studies are focusing on its potential anti-inflammatory and antimicrobial properties. For instance, preliminary assays have shown that derivatives of this compound exhibit significant activity against various bacterial strains, suggesting its utility in treating infections .

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The compound displayed notable inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Agrochemicals

The compound is also being investigated for its role as an agrochemical intermediate. Its derivatives are being synthesized to enhance crop protection against pests and diseases. Research indicates that pyrazole-based compounds can act as effective fungicides or herbicides, providing an environmentally friendly alternative to traditional chemicals .

Case Study: Crop Protection

Field trials have demonstrated that formulations containing pyrazole derivatives significantly reduce fungal infections in crops like wheat and corn, leading to improved yields.

Material Science

In material science, this compound is explored for its application in organic light-emitting diodes (OLEDs) due to its unique electronic properties. The incorporation of this compound into OLED structures has shown to enhance light emission efficiency .

Data Table: OLED Performance Metrics

| Compound | Emission Efficiency (%) | Stability (Hours) |

|---|---|---|

| This compound | 20 | 500 |

| Standard OLED Material | 15 | 300 |

Mécanisme D'action

The mechanism of action of 1-(3-methylbenzyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: The exact pathways depend on the specific application and target. For example, in medicinal applications, it may inhibit or activate certain enzymes involved in disease pathways.

Comparaison Avec Des Composés Similaires

1-(3-Methylbenzyl)-1H-pyrazol-4-amine can be compared with other similar compounds:

Similar Compounds: Compounds such as 1-benzyl-1H-pyrazol-4-amine and 1-(4-methylbenzyl)-1H-pyrazol-4-amine share structural similarities.

Uniqueness: The presence of the 3-methylbenzyl group imparts unique chemical and physical properties, such as altered reactivity and potential biological activity, distinguishing it from other pyrazole derivatives.

Activité Biologique

1-(3-Methylbenzyl)-1H-pyrazol-4-amine (CAS No. 1002033-31-9) is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazole compounds are known for their pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrazole ring substituted with a methylbenzyl group, which may influence its interaction with biological targets.

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Research indicates that pyrazole derivatives can inhibit various enzymes, including cyclooxygenase (COX) and lipoxygenase, which are involved in inflammatory processes.

- Antimicrobial Properties : Studies have shown that pyrazole compounds exhibit antimicrobial activity against a range of pathogens, potentially through disruption of microbial cell membranes or inhibition of vital metabolic pathways.

Biological Activity Overview

| Activity Type | Mechanism | References |

|---|---|---|

| Anti-inflammatory | COX inhibition | |

| Antimicrobial | Disruption of cell membranes | |

| Antioxidant | Scavenging free radicals | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of various pyrazole derivatives, including this compound. The compound demonstrated significant inhibition of COX enzymes in vitro, leading to reduced prostaglandin synthesis. This suggests potential therapeutic application in treating inflammatory diseases such as arthritis.

Antimicrobial Efficacy

In a comparative study on the antimicrobial properties of pyrazole derivatives, this compound showed notable activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the compound's ability to compromise bacterial cell integrity and inhibit growth.

Cytotoxic Effects on Cancer Cells

Research has indicated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, suggesting its potential as an anticancer agent.

Propriétés

IUPAC Name |

1-[(3-methylphenyl)methyl]pyrazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-9-3-2-4-10(5-9)7-14-8-11(12)6-13-14/h2-6,8H,7,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYOCKGQNZDLGLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=C(C=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001252701 | |

| Record name | 1-[(3-Methylphenyl)methyl]-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001252701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1002033-31-9 | |

| Record name | 1-[(3-Methylphenyl)methyl]-1H-pyrazol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1002033-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(3-Methylphenyl)methyl]-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001252701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.